
n-(2-Cyclobutoxyethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Cyclobutoxyethyl)propan-1-amine: is an organic compound with the molecular formula C9H19NO . This compound is characterized by the presence of a cyclobutoxy group attached to an ethyl chain, which is further connected to a propan-1-amine moiety. It is a specialized chemical used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyclobutoxyethyl)propan-1-amine typically involves the nucleophilic substitution reaction of a suitable haloalkane with a primary amine. For instance, the reaction between 2-cyclobutoxyethyl chloride and propan-1-amine under basic conditions can yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: n-(2-Cyclobutoxyethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
Chemistry: n-(2-Cyclobutoxyethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on cellular processes. It may serve as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of n-(2-Cyclobutoxyethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
n-Propylamine: A simpler amine with a straight-chain structure.
n-Butylamine: Another straight-chain amine with a longer carbon chain.
Cyclobutylamine: An amine with a cyclobutyl group directly attached to the nitrogen atom.
Comparison: n-(2-Cyclobutoxyethyl)propan-1-amine is unique due to the presence of both a cyclobutoxy group and an ethyl chain, which can impart distinct chemical and physical properties. Compared to simpler amines like n-propylamine and n-butylamine, this compound may exhibit different reactivity and solubility characteristics. The cyclobutoxy group can also influence the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-(2-cyclobutyloxyethyl)propan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-2-6-10-7-8-11-9-4-3-5-9/h9-10H,2-8H2,1H3 |
InChI Key |
RISYCSJFYTXMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCOC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
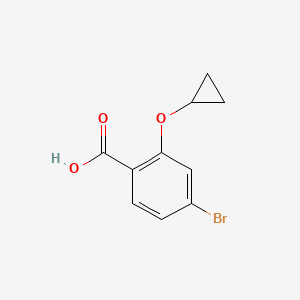
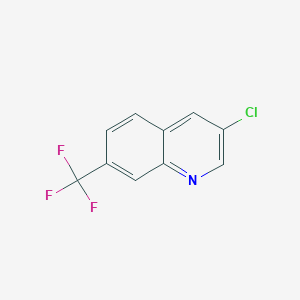
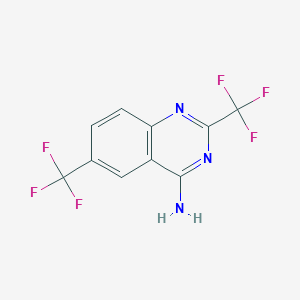

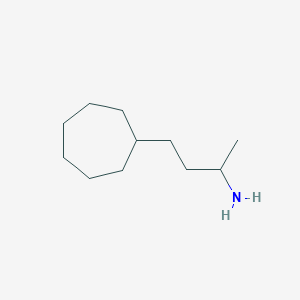
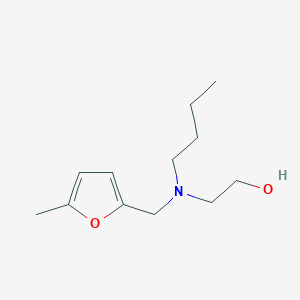

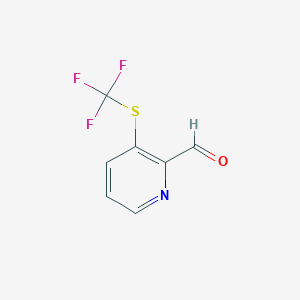
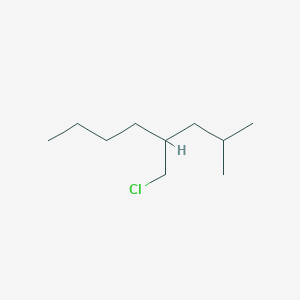

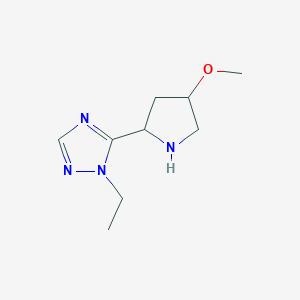
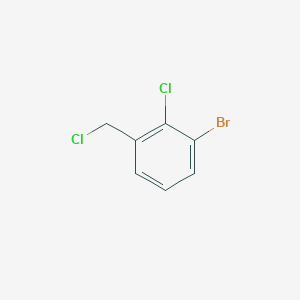
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
